molecular formula C5H6IN3 B1463097 2,5-Diamino-3-iodopyridine CAS No. 1125410-09-4

2,5-Diamino-3-iodopyridine

Cat. No. B1463097
CAS RN: 1125410-09-4
M. Wt: 235.03 g/mol
InChI Key: SECWUDQFVZPDOS-UHFFFAOYSA-N
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Description

“2,5-Diamino-3-iodopyridine” is a chemical compound with the molecular formula C5H6IN3 . It is a pyridine derivative, which is a class of compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “2,5-Diamino-3-iodopyridine” consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure could not be retrieved from the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrido Pyrimidines

    2,5-Diamino-3-iodopyridine derivatives are used in the synthesis of various chemical compounds. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with antitumor activity, demonstrates the utility of similar compounds in medicinal chemistry (Grivsky et al., 1980).

  • Iodination Methods

    Iodination of pyridine derivatives is a significant application, where methods for efficient iodination of compounds like 2,5-Diamino-3-iodopyridine have been developed. This process is essential in producing medically relevant compounds (Xie et al., 2012).

  • Fluorescent Dyes Synthesis

    These compounds are also used in the synthesis of fluorescent dyes. For instance, 2,5-Diamino-3,6-dicyanopyrazine, a related compound, shows potential as a synthetic intermediate for fluorescent dye chromophores (Shirai et al., 1998).

  • Catalytic Applications

    The compound finds use in homogeneous catalytic processes, such as in the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of biologically significant compounds (Takács et al., 2007).

  • Vibrational Spectroscopy

    In the field of spectroscopy, the vibrational spectra and assignments of related compounds like 2-amino-5-iodopyridine are studied using methods like Fourier transform Raman and infrared spectroscopy (Sundaraganesan et al., 2007).

Medical and Biological Applications

  • Cancer Research

    Certain derivatives of 2,5-Diamino-3-iodopyridine, like 2,4-diamino-5-cyano-6-halopyridines, are explored for their potential as cyclic AMP phosphodiesterase inhibitors, which can have therapeutic implications in cancer and other diseases (de Haën et al., 1984).

  • Diagnostic Imaging

    Research into the cytotoxicity of iodine-labeled compounds related to 2,5-Diamino-3-iodopyridine, such as [125I]Iodorivanol, has implications for developing novel cytotoxic agents in cancer research and diagnostic imaging (Martin et al., 1979).

  • Real-Time Monitoring of Glomerular Filtration Rate

    Hydrophilic derivatives of 2,5-Diamino-3-iodopyridine have been evaluated as fluorescent glomerular filtration rate tracer agents, indicating their potential in real-time point-of-care monitoring of kidney function (Rajagopalan et al., 2011).

  • Photodynamic Therapy

    Derivatives of 2,5-Diamino-3-iodopyridine, such as BODIPY-Ru(ii) arene dyads, have been investigated for their potential in photo-inactivation against cancer cells, showcasing the compound's relevance in photodynamic therapy (Wang et al., 2015).

Safety and Hazards

“2,5-Diamino-3-iodopyridine” is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

Imidazopyridines, a class of compounds similar to “2,5-Diamino-3-iodopyridine”, have been found to play a crucial role in numerous disease conditions. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, “2,5-Diamino-3-iodopyridine” and similar compounds may have potential therapeutic significance in the future.

properties

IUPAC Name

3-iodopyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECWUDQFVZPDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311798
Record name 3-Iodo-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1125410-09-4
Record name 3-Iodo-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125410-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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